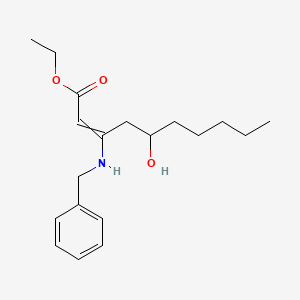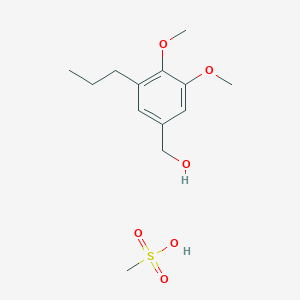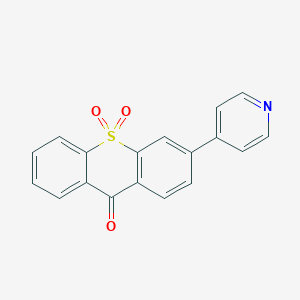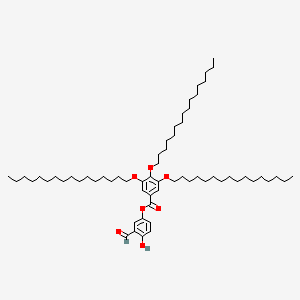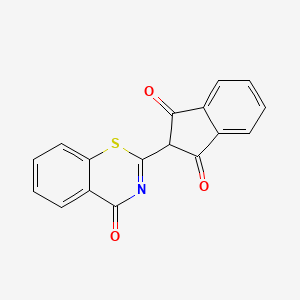![molecular formula C8H6N2O3 B12605110 2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene CAS No. 888970-25-0](/img/structure/B12605110.png)
2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10,12-trioxa-4,6-diazatricyclo[74003,7]trideca-1(13),3(7),4,8-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include cyclization reactions under specific conditions to form the desired tricyclic framework. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene can be compared with other similar compounds, such as:
6-n-butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene: This compound has a similar tricyclic structure but differs in its functional groups and specific applications.
2-{10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),4,8-tetraen-5-yl}-6-methylaniline: Another compound with a related structure, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific tricyclic framework and the diverse range of applications it offers in various fields of research.
Properties
CAS No. |
888970-25-0 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene |
InChI |
InChI=1S/C8H6N2O3/c1-5-8(10-3-9-5)13-7-2-11-4-12-6(1)7/h1-3H,4H2,(H,9,10) |
InChI Key |
DZFBNBMHBUIPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=C2C(=CC3=C(O2)N=CN3)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
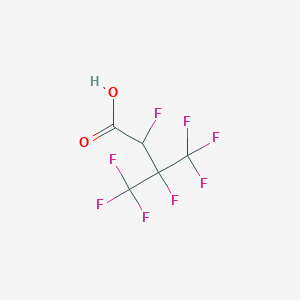
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
